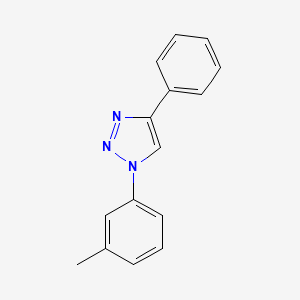
1-(3-Methylphenyl)-4-phenyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-1-(m-tolyl)-1h-1,2,3-triazole is an organic compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science. The structure of 4-phenyl-1-(m-tolyl)-1h-1,2,3-triazole consists of a triazole ring substituted with a phenyl group and a m-tolyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-1-(m-tolyl)-1h-1,2,3-triazole can be achieved through a variety of methods. One common approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction typically uses phenylacetylene and m-tolyl azide as starting materials, with copper(I) iodide as the catalyst. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
In an industrial setting, the production of 4-phenyl-1-(m-tolyl)-1h-1,2,3-triazole may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-1-(m-tolyl)-1h-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazole ring can undergo substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as the catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of alkyl-substituted triazoles.
Scientific Research Applications
4-phenyl-1-(m-tolyl)-1h-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-phenyl-1-(m-tolyl)-1h-1,2,3-triazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit enzymes or interact with receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-1h-1,2,3-triazole
- 4-methyl-1-phenyl-1h-1,2,3-triazole
- 4-phenyl-1h-1,2,3-triazole
Uniqueness
4-phenyl-1-(m-tolyl)-1h-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C15H13N3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-(3-methylphenyl)-4-phenyltriazole |
InChI |
InChI=1S/C15H13N3/c1-12-6-5-9-14(10-12)18-11-15(16-17-18)13-7-3-2-4-8-13/h2-11H,1H3 |
InChI Key |
SSCQVPPLJQVTQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















